alpha-methoxy phenylacetone vs 4-methoxy phenylacetone structure
alpha-methoxy phenylacetone vs 4-methoxy phenylacetone structure
This guide provides an in-depth technical analysis of the structural, synthetic, and analytical divergence between 4-Methoxy Phenylacetone (a ring-substituted isomer) and
Structural and Functional Divergence: -Methoxy Phenylacetone vs. 4-Methoxy Phenylacetone
Executive Summary
In organic synthesis and forensic analysis, the distinction between regioisomers is critical for determining chemical provenance and reactivity. 4-Methoxy phenylacetone (4-MeO-P2P) and
-
4-Methoxy Phenylacetone: Characterized by a methoxy group on the para position of the phenyl ring. The molecule retains the standard phenylacetone skeleton with an electron-rich aromatic system.
-
-Methoxy Phenylacetone: Characterized by a methoxy group at the benzylic (
) position of the propyl chain. This creates a hemiaminal-ether-like functionality that significantly alters the electrophilicity of the adjacent carbonyl.
Part 1: Structural Analysis & Electronic Properties
The core difference lies in the connectivity of the methoxy group, which dictates the electronic environment of the molecule.
Connectivity and Geometry
| Feature | 4-Methoxy Phenylacetone | |
| IUPAC Name | 1-(4-methoxyphenyl)propan-2-one | 1-methoxy-1-phenylpropan-2-one |
| CAS Number | 122-84-9 | 7624-24-0 |
| Methoxy Position | Aromatic Ring (Para/4-position) | Aliphatic Chain (Benzylic/C1-position) |
| Chirality | Achiral | Chiral at C1 (Benzylic Carbon) |
| Hybridization (C-OMe) | ||
| Electronic Effect | Resonance Donation (+R) to Ring | Inductive Withdrawal (-I) from C1 |
Visualization of Structural Isomerism
Figure 1: Structural connectivity comparison highlighting the shift from aromatic substitution (blue) to aliphatic benzylic substitution (red).
Part 2: Synthetic Pathways (The "How")
The presence of one isomer over the other is a definitive marker of the synthetic route employed.
Route A: 4-Methoxy Phenylacetone (The Anethole Route)
This isomer is typically synthesized via the oxidation of anethole (1-methoxy-4-(1-propenyl)benzene), a component of fennel oil. The methoxy group is pre-existing on the aromatic ring.
-
Mechanism: Oxidative cleavage of the alkene followed by rearrangement or direct ketone formation.
-
Key Reagents: Peracids (e.g., peracetic acid) or Wacker oxidation conditions.
Route B: -Methoxy Phenylacetone (The Haloketone Route)
This isomer arises from the functionalization of the P2P chain itself. It is often observed as a byproduct or deliberate product when
-
Mechanism:
displacement of the benzylic bromide by a methoxy nucleophile. -
Key Reagents:
(bromination), (substitution).
Figure 2: Divergent synthetic lineages. 4-MeO-P2P retains the aromatic substitution of the precursor, while
Part 3: Analytical Differentiation
Distinguishing these isomers requires precise spectroscopic analysis. NMR is the gold standard for structural proof, while GC-MS is used for routine screening.
Nuclear Magnetic Resonance (NMR)
The proton environments are distinct.[1] In 4-MeO-P2P, the benzylic protons are a
Table 1:
| Proton Group | 4-Methoxy Phenylacetone | |
| Aromatic Ring | ||
| Benzylic Position | ||
| Methoxy Group | ||
| Terminal Methyl |
Critical Diagnostic: Look for the integration of the benzylic signal (2H vs 1H) and the shift (~3.6 ppm vs ~4.7 ppm).
Mass Spectrometry (GC-MS)
Both compounds have a molecular ion (
-
4-Methoxy Phenylacetone:
-
Base Peak: m/z 121 (Methoxybenzyl cation,
). -
Mechanism: Benzylic cleavage. The methoxy group stabilizes the carbocation via resonance.
-
-
-Methoxy Phenylacetone:
-
Base Peak: m/z 121 (Methoxybenzyl cation isomer,
) OR m/z 105 (Benzoyl cation ) depending on ionization energy, though m/z 121 is often dominant here too. -
Differentiation: The ratio of m/z 121 to m/z 77 (Phenyl) and m/z 91 (Tropylium) will differ.
-
Key Fragment: Loss of methanol (
) is more likely in the aliphatic ether ( -MeO) than the aromatic ether.
-
Part 4: Experimental Protocols
Protocol A: GC-MS Sample Preparation & Analysis
Use this protocol to separate and identify isomers in a mixed matrix.
-
Sample Preparation:
-
Dissolve 5 mg of the analyte in 1.5 mL of HPLC-grade Ethyl Acetate.
-
Filter through a 0.45
m PTFE syringe filter to remove particulates. -
Transfer to a GC vial with a glass insert.
-
-
GC Parameters:
-
Column: DB-5MS or equivalent (30m
0.25mm 0.25 m). -
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode, 250°C.
-
Oven Program:
-
Initial: 50°C (hold 1 min).
-
Ramp 1: 15°C/min to 180°C.
-
Ramp 2: 25°C/min to 300°C (hold 3 min).
-
-
-
MS Parameters:
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Scan Range: 40–400 amu.
-
-
Interpretation:
-
4-MeO-P2P: Elutes later due to higher boiling point interactions. Spectrum dominated by m/z 121 with stable molecular ion.
- -MeO-P2P: Elutes slightly earlier. Look for metastable peaks associated with aliphatic ether cleavage.
-
Protocol B: NMR Characterization Setup
Use this protocol for definitive structural confirmation.
-
Solvent Selection: Use
(Chloroform-d) with 0.03% TMS as an internal standard. -
Concentration: Prepare a solution of ~10-15 mg sample in 0.6 mL solvent.
-
Acquisition:
-
Pulse sequence: Standard proton (
). -
Scans: 16 (sufficient for >10 mg).
-
Relaxation Delay (D1): 1.0 sec.
-
-
Processing:
-
Phase correction: Manual or Automated.
-
Baseline correction: Polynomial (Bernstein).
-
Referencing: Set TMS signal to 0.00 ppm.
-
Verification: Confirm the benzylic proton integration. If the signal at ~4.7 ppm integrates to 1H relative to the methyl ketone (3H), the structure is confirmed as the
-methoxy isomer.
-
References
-
PubChem. (2024).[2] 1-methoxy-1-phenylpropan-2-one (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
PubChem. (2024).[2] 1-(4-Methoxyphenyl)-2-propanone (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Power, J. D., et al. (2011). The analysis of substituted cathinones. Part 2: an investigation into the phenylacetone based isomers. Drug Testing and Analysis. Retrieved from [Link]
-
Stojanovska, N., et al. (2013). Analysis of potential phenylacetone precursors... by gas chromatography/mass spectrometry. Drug Testing and Analysis. Retrieved from [Link]
Sources
- 1. low/high resolution 1H proton nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 1-Methoxy-1-phenylpropan-2-one | C10H12O2 | CID 4562648 - PubChem [pubchem.ncbi.nlm.nih.gov]
